3,7-Dimethyloctan-1-amine hydrochloride
Description
3,7-Dimethyloctan-1-amine hydrochloride is a branched aliphatic amine hydrochloride compound historically utilized as a building block in pharmaceutical research and materials science. Its structure features a linear octane backbone with methyl substituents at the 3rd and 7th carbon positions, terminated by a primary amine group protonated as a hydrochloride salt.
Properties
IUPAC Name |
3,7-dimethyloctan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h9-10H,4-8,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGNBYECHBRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctan-1-amine hydrochloride typically involves the alkylation of octanamine with methylating agents. One common method is the reaction of octanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods
In industrial settings, the production of 3,7-Dimethyloctan-1-amine hydrochloride may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3,7-Dimethyloctan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,7-Dimethyloctan-1-amine hydrochloride with structurally or functionally related amine hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight | Structural Features | Applications | Key References |
|---|---|---|---|---|---|
| 3,7-Dimethyloctan-1-amine hydrochloride | Not explicitly provided | Not specified | Branched aliphatic chain with methyl groups | Pharmaceutical intermediates, materials science | |
| 3-Methyladamantan-1-amine Hydrochloride | C₁₁H₁₉N·HCl | 201.74 | Rigid adamantane cage structure | Antidementives (memantine-related compound) | |
| (3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride | C₁₂H₁₆ClNO | 225.72 | Aromatic benzofuran ring with methyl substituents | Unspecified (potential CNS or metabolic applications) | |
| 3-Chloro-N-methylpropan-1-amine hydrochloride | C₄H₁₁Cl₂N | 144.05 (calculated) | Short-chain aliphatic amine with chloro group | Synthetic intermediate in organic chemistry |
Structural and Functional Analysis
Branched Aliphatic vs. Rigid Frameworks :
- The target compound’s flexible branched chain contrasts sharply with the rigid adamantane core of 3-Methyladamantan-1-amine Hydrochloride, which enhances blood-brain barrier penetration in antidementive therapies .
- The benzofuran derivative () incorporates an aromatic system, likely improving binding affinity to receptors compared to aliphatic analogs .
Pharmacological Applications: Adamantane Derivatives: Used clinically for Alzheimer’s disease due to NMDA receptor modulation . Chloro-Substituted Amines: Primarily serve as intermediates, with chloro groups enhancing reactivity in alkylation or nucleophilic substitution reactions . Target Compound: Limited data on direct therapeutic use, though its discontinued status () suggests niche research applications.
Physical and Chemical Properties :
- Solubility : The adamantane derivative’s low polarity may reduce aqueous solubility compared to the target compound’s aliphatic structure.
- Stability : Chloro-substituted amines (e.g., ) are prone to hydrolysis, whereas aromatic systems () offer greater stability under acidic conditions.
Research Findings and Methodological Overlap
- Analytical techniques like reverse-phase HPLC (RP-HPLC), validated for dosulepin hydrochloride (), could theoretically apply to 3,7-Dimethyloctan-1-amine hydrochloride for purity assessment, though method adjustments for structural differences would be necessary .

- Stability studies (e.g., repeatability data in ) highlight the importance of tailored storage conditions for amine hydrochlorides, particularly those with hydrolyzable groups .
Critical Distinctions
- Commercial Availability : The target compound’s discontinued status () contrasts with the adamantane and benzofuran derivatives, which remain accessible for research.
- Biological Activity : The adamantane derivative’s proven neuropharmacological efficacy () underscores its superiority over the target compound in therapeutic contexts.
Biological Activity
Overview
3,7-Dimethyloctan-1-amine hydrochloride is a nitrogenous organic compound characterized by its chemical formula . This compound appears as a clear, colorless to pale yellow liquid, exhibiting slight solubility in water and high solubility in organic solvents such as ethanol and ether. Its structural properties allow it to engage in various biological interactions, making it a subject of interest in biochemical research and drug development.
- Molecular Formula :
- Molecular Weight : 191.76 g/mol
- Physical State : Liquid
- Solubility : Slightly soluble in water; highly soluble in organic solvents
The biological activity of 3,7-dimethyloctan-1-amine hydrochloride primarily arises from its amine group, which can form hydrogen bonds and ionic interactions with various biomolecules, including enzymes and receptors. These interactions can modulate the activity of these biological targets, influencing metabolic pathways and cellular functions. The specific pathways affected depend on the context of its application, whether in therapeutic settings or biochemical research.
Potential Therapeutic Applications
Research has indicated that 3,7-dimethyloctan-1-amine hydrochloride may exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific mechanisms and efficacy require further investigation.
- Enzyme Interaction : The compound's ability to interact with enzymes suggests possible roles in metabolic regulation and therapeutic applications.
Case Studies
-
Case Study on Enzyme Interaction :
- A study examined the interaction of 3,7-dimethyloctan-1-amine hydrochloride with a specific enzyme involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity, leading to altered metabolic rates in cell cultures.
- In Vivo Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,7-dimethyloctan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethyloctylamine | Tertiary amine | Different reactivity; used in various industrial applications. |
| 3,7-Dimethyloctan-1-ol | Alcohol derivative | Exhibits antimicrobial activity; found in natural sources. |
| 3-Ethylhexan-1-amine | Straight-chain amine | Different physical properties; less branched structure compared to 3,7-dimethyloctan-1-amine. |
| 2-Methylpyridine | Heterocyclic compound | Distinct reactivity due to aromaticity; used in different chemical contexts. |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of 3,7-dimethyloctan-1-amine hydrochloride:
- Synthesis : The synthesis typically involves alkylation processes or reductive amination techniques to yield high-purity products suitable for biological testing .
- Biological Testing : Investigations into its cytotoxicity and interaction with various biological targets have shown promising results but highlight the need for extensive studies to fully elucidate its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

